

# A Comparative Analysis of the Biodistribution of $^{177}\text{Lu}$ -3PRGD2 and $^{111}\text{In}$ -3PRGD2

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## Compound of Interest

Compound Name: AB-3PRGD2

Cat. No.: B1665760

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This guide provides a detailed comparison of the biodistribution profiles of the radiolabeled RGD peptide dimer, 3PRGD2, when chelated with Lutetium-177 ( $^{177}\text{Lu}$ ) versus Indium-111 ( $^{111}\text{In}$ ). This analysis is intended for researchers, scientists, and professionals in drug development to objectively evaluate the performance of these two radiopharmaceuticals for potential diagnostic and therapeutic applications targeting the  $\alpha\beta 3$  integrin.

## Executive Summary

Both  $^{177}\text{Lu}$ -3PRGD2 and  $^{111}\text{In}$ -3PRGD2 exhibit high affinity for  $\alpha\beta 3$  integrin-positive tumors and demonstrate similar overall biodistribution patterns with rapid clearance from the blood. However, notable differences exist, particularly in tumor retention at later time points.  $^{177}\text{Lu}$ -3PRGD2 shows slightly higher tumor uptake at 24 and 72 hours post-injection compared to  $^{111}\text{In}$ -3PRGD2, suggesting its potential for enhanced therapeutic efficacy in peptide receptor radionuclide therapy (PRRT). Clearance for both tracers occurs primarily through the renal and gastrointestinal pathways.

## Data Presentation: Comparative Biodistribution

The following tables summarize the quantitative biodistribution data for  $^{177}\text{Lu}$ -3PRGD2 and  $^{111}\text{In}$ -3PRGD2 in U87MG tumor-bearing nude mice. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g)  $\pm$  standard deviation.

Table 1: Biodistribution of  $^{177}\text{Lu}$ -DOTA-3PRGD2 in U87MG Tumor-Bearing Mice (%ID/g)[1]

Organ	1 h p.i.	4 h p.i.	24 h p.i.	72 h p.i.
Blood	1.83 ± 0.44	0.55 ± 0.16	0.07 ± 0.01	0.02 ± 0.00
Heart	0.81 ± 0.13	0.30 ± 0.09	0.07 ± 0.01	0.02 ± 0.00
Lung	2.08 ± 0.28	0.81 ± 0.25	0.21 ± 0.04	0.06 ± 0.01
Liver	2.58 ± 0.35	1.76 ± 0.44	0.61 ± 0.14	0.19 ± 0.02
Spleen	0.70 ± 0.10	0.41 ± 0.12	0.12 ± 0.02	0.04 ± 0.01
Kidney	4.18 ± 1.08	3.13 ± 0.59	0.94 ± 0.20	0.29 ± 0.04
Stomach	0.51 ± 0.06	0.30 ± 0.09	0.09 ± 0.02	0.03 ± 0.00
Intestine	5.16 ± 0.48	4.15 ± 1.12	1.48 ± 0.41	0.42 ± 0.05
Muscle	0.65 ± 0.11	0.29 ± 0.09	0.07 ± 0.01	0.02 ± 0.00
Bone	1.15 ± 0.17	0.73 ± 0.21	0.25 ± 0.05	0.08 ± 0.01
Tumor	6.03 ± 0.65	4.62 ± 1.44	3.55 ± 1.08	1.22 ± 0.18

Table 2: Biodistribution of  $^{111}\text{In}$ -DOTA-3PRGD2 (surrogate for  $^{90}\text{Y}$ -3PRGD2) in U87MG Tumor-Bearing Mice (%ID/g)[1]

Organ	24 h p.i.	72 h p.i.
Tumor	2.03 ± 0.24	0.45 ± 0.05

Note: Full biodistribution data for  $^{111}\text{In}$ -3PRGD2 at all time points was cited from a previous study and is presented here for the key comparative time points mentioned in the primary reference.

## Experimental Protocols

### Radiolabeling

$^{177}\text{Lu}$ -DOTA-3PRGD2: To label the DOTA-3PRGD2 conjugate with  $^{177}\text{Lu}$ , 3700 MBq of  $^{177}\text{LuCl}_3$  was added to a solution containing 50  $\mu\text{g}$  of the conjugate in 100  $\mu\text{L}$  of 0.4 M sodium acetate

buffer (pH 5.0). The reaction mixture was incubated at 100°C for 10 minutes. The resulting <sup>177</sup>Lu-labeled peptide was then purified using a Sep-Pak C-18 cartridge.

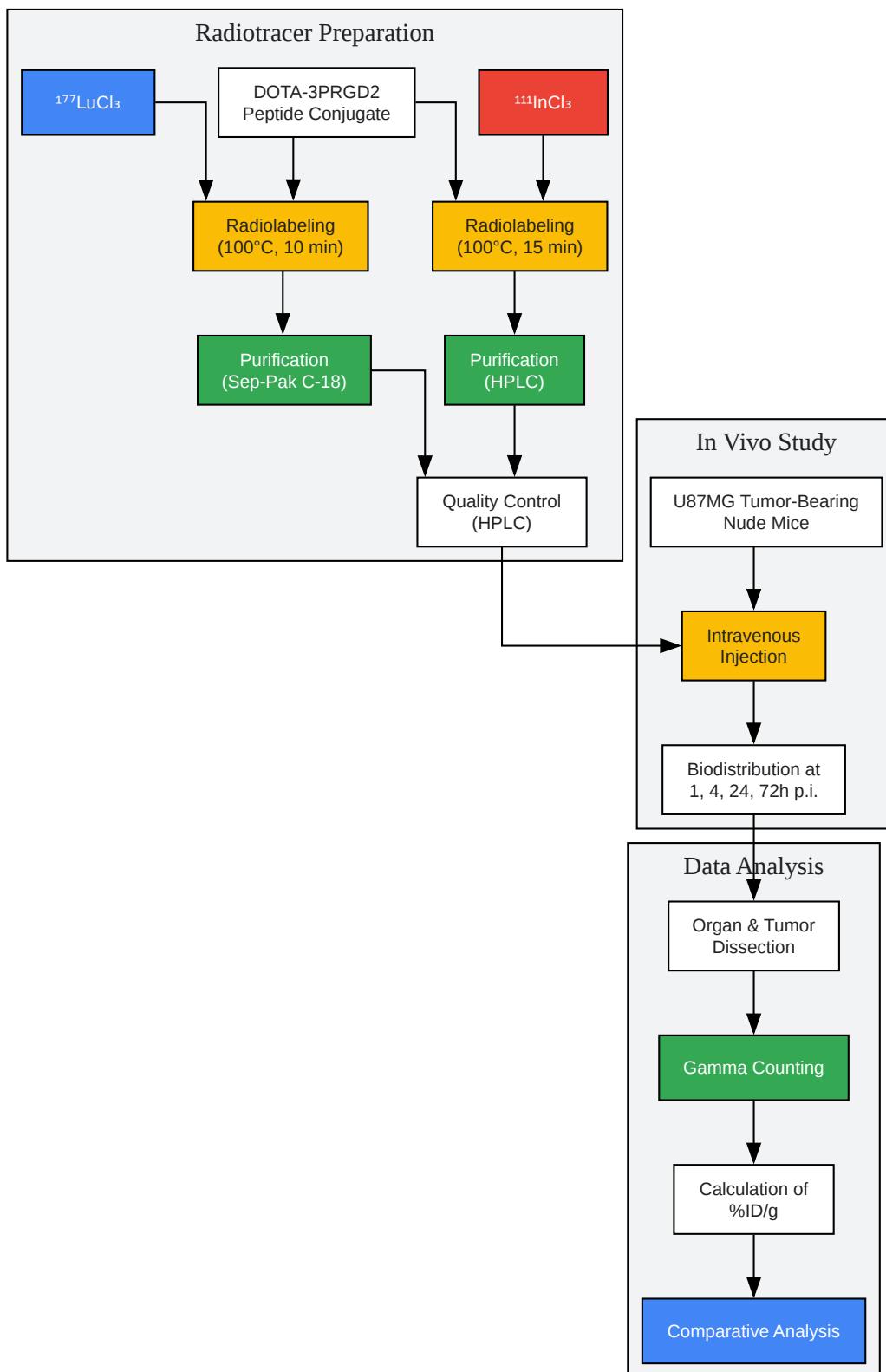
<sup>111</sup>In-DOTA-3PRGD2: The <sup>111</sup>In radiotracer was prepared by reacting <sup>111</sup>InCl<sub>3</sub> with the DOTA-3PRGD2 conjugate in an ammonium acetate buffer (100 mM, pH = 5.5). The reaction was completed by heating the mixture at 100°C for approximately 15 minutes. The radiochemical purity was determined by HPLC.

## Animal Model and Biodistribution Studies

Female athymic nude mice were used for the biodistribution studies. Each mouse was subcutaneously inoculated with U87MG human glioma cells. When the tumors reached a suitable size, the mice were injected intravenously with the respective radiolabeled peptide (approximately 370 kBq per mouse for the <sup>177</sup>Lu study). At designated time points post-injection (1, 4, 24, and 72 hours), the mice were euthanized, and various tissues and organs were excised, weighed, and the radioactivity was measured using a gamma counter. The results were calculated as the percentage of the injected dose per gram of tissue (%ID/g).

## Signaling Pathways and Experimental Workflows

The following diagram illustrates the general experimental workflow for the comparative biodistribution studies of radiolabeled 3PRGD2.

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Caption: Experimental workflow for comparative biodistribution studies.

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## References

- 1. Anti-tumor Effect of Integrin Targeted  $^{177}\text{Lu}$ -3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
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